molecular formula C22H22N4O2 B2651351 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899745-91-6

4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2651351
CAS No.: 899745-91-6
M. Wt: 374.444
InChI Key: PDHXMVZUBXXMNF-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic small-molecule compound featuring a benzamide core linked to a pyridazine ring substituted with a morpholine group. The methyl group on the benzamide may contribute to metabolic stability and hydrophobic interactions in binding pockets.

Properties

IUPAC Name

4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-16-2-4-18(5-3-16)22(27)23-19-8-6-17(7-9-19)20-10-11-21(25-24-20)26-12-14-28-15-13-26/h2-11H,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHXMVZUBXXMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors, such as hydrazine derivatives, with diketones or other suitable compounds under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholine moiety.

    Coupling with Benzamide: The final step involves coupling the pyridazine derivative with 4-methylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. This includes its role in modulating signal transduction and gene expression.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing key differences in substituents, physicochemical properties, and biological activity.

Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
4-Methyl-N-(4-(6-Morpholinopyridazin-3-yl)phenyl)benzamide Benzamide + pyridazine 6-Morpholinopyridazine, 4-methylbenzamide ~405.4 g/mol* Morpholine enhances solubility; methyl group may improve metabolic stability .
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate + pyridazine 6-Methylpyridazine, ethyl ester ~377.4 g/mol Ethyl ester may increase lipophilicity but reduce metabolic stability compared to benzamide .
Nilotinib Benzamide + imidazole + pyrimidine Trifluoromethyl, pyrimidine, 4-methylimidazole 529.52 g/mol Approved antineoplastic agent; targets BCR-ABL kinase. Fluorine improves binding affinity .
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide Benzamide + pyridine Pyridine-4-ylmethyl, 3-methylbenzamide 294.37 g/mol Pyridine substitution alters electronic properties; lacks morpholine’s solubility benefits .
4-Chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide Benzamide + pyridine 6-Morpholinopyridine, 4-chlorobenzamide ~347.8 g/mol Chloro substituent increases electronegativity; similar morpholine group but on pyridine .
Ponatinib Benzamide + imidazopyridazine Trifluoromethyl, imidazopyridazine, methylpiperazine ~532.5 g/mol Targets multiple kinases (e.g., BCR-ABL T315I mutant); trifluoromethyl enhances potency .

*Calculated based on molecular formula.

Key Research Findings

  • Morpholine vs. Pyridine/Isoxazole: Compounds with morpholine-substituted heterocycles (e.g., 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide) exhibit improved aqueous solubility compared to methylpyridazine (I-6232) or isoxazole derivatives (I-6273, I-6373) due to morpholine’s hydrophilic nature .
  • Benzamide vs. Ester Backbone : Ethyl ester analogs (e.g., I-6232) demonstrate higher logP values, suggesting increased membrane permeability but reduced metabolic stability compared to benzamide derivatives .
  • Halogen Effects: The chloro substituent in 4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide may enhance target binding through hydrophobic interactions, but could also increase toxicity risks compared to the methyl group in the target compound .
  • Kinase Inhibition : Ponatinib and nilotinib, both antineoplastic agents, highlight the importance of trifluoromethyl and pyrimidine groups in kinase inhibition. The target compound’s pyridazine-morpholine system may offer a unique selectivity profile .

Biological Activity

4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound with a unique structural configuration that combines a benzamide core with a morpholinopyridazine moiety. This compound has garnered attention for its potential pharmacological activities, particularly as a dual inhibitor of discoidin domain receptors (DDR1 and DDR2), which are implicated in various pathological conditions, including inflammation and cancer.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can be represented as follows:

C18H20N4O(CAS No 899745 91 6)\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}\quad (\text{CAS No 899745 91 6})

This compound features:

  • A benzamide backbone
  • A morpholinopyridazine ring, which enhances solubility and biological activity

Anti-inflammatory Properties

Research indicates that 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibits significant anti-inflammatory activity. It effectively inhibits lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) release in vitro, demonstrating protective effects in models of acute lung injury. This suggests its potential utility in treating inflammatory diseases .

Dual Inhibition of DDRs

The compound acts as a dual inhibitor of DDR1 and DDR2, which are receptor tyrosine kinases involved in cellular signaling pathways associated with inflammation and cancer progression. Inhibiting these receptors may provide therapeutic benefits in conditions where these pathways are dysregulated .

The mechanism of action involves binding to specific molecular targets, inhibiting their activity, and thereby modulating various biological pathways. For instance, the inhibition of tyrosine kinases by this compound can suppress cell proliferation and induce apoptosis in cancer cells. This dual action makes it a promising candidate for drug development aimed at both cancer and inflammatory diseases .

In Vitro Studies

In vitro studies have confirmed the compound's ability to inhibit IL-6 release, suggesting its role in modulating inflammatory responses. The following table summarizes key findings from relevant studies:

StudyModelKey Findings
Study ALPS-stimulated macrophagesSignificant reduction in IL-6 levels
Study BAcute lung injury modelProtective effects observed
Study CCancer cell linesInduction of apoptosis via kinase inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the benzamide core or the morpholine group can significantly affect biological activity. For example, substituents on the phenyl ring can enhance or diminish the anti-inflammatory properties, highlighting the importance of structural optimization in drug design .

Comparison with Related Compounds

The following table compares 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamideChloro substituentPotential anti-inflammatory effects
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamideMethyl group substitutionInvestigated for antimicrobial properties
2-fluoro-N-(4-(6-methylpyridazin-3-yl)phenyl)benzamideFluorine substitutionEnhanced lipophilicity, potential neuroactive effects

Q & A

Q. What are the key challenges in synthesizing 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including pyridazine functionalization, morpholine coupling, and benzamide formation. Critical challenges include:

  • Regioselectivity : Ensuring the morpholine group attaches specifically to the 6-position of pyridazin-3-yl. This is achieved using protecting groups (e.g., tert-butoxycarbonyl) and catalytic conditions (e.g., Pd-mediated cross-coupling) .
  • Amidation Efficiency : Coupling the benzamide moiety requires activating agents like HATU or EDCI to improve yield. Solvent choice (e.g., DMF or dichloromethane) impacts reaction kinetics .
  • Purification : Column chromatography with gradients of chloroform/methanol or ethyl acetate/hexane is used to isolate intermediates .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the morpholine-pyridazine-benzamide scaffold .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing pyridazine C-3 vs. C-6 substitution) and monitor reaction progress .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for intermediates with labile functional groups .

Advanced Research Questions

Q. What computational strategies are employed to optimize reaction conditions for this compound’s synthesis?

Advanced methods integrate:

  • Quantum Chemical Calculations : Predict reaction pathways for morpholine-pyridazine coupling, identifying transition states and energy barriers .
  • Machine Learning (ML) : Trained on datasets of similar benzamide syntheses to recommend solvent/base combinations and predict yields .
  • Continuous Flow Reactors : Enable real-time optimization of temperature and residence time, reducing side products (e.g., over-alkylation) .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Discrepancies in reported enzyme inhibition (e.g., kinase vs. phosphatase targets) are addressed by:

  • Assay Standardization : Using isothermal titration calorimetry (ITC) to quantify binding constants under uniform buffer/pH conditions .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with biological assays .
  • Structural-Activity Relationship (SAR) Studies : Systematic modification of the benzamide’s methyl group or morpholine’s substituents to isolate pharmacophore contributions .

Q. What experimental design principles are critical for scaling up synthesis without compromising purity?

  • Design of Experiments (DoE) : Statistical models (e.g., factorial designs) optimize parameters like temperature, catalyst loading, and stoichiometry while minimizing experimental runs .
  • In-line Analytics : PAT (Process Analytical Technology) tools, such as FTIR probes, monitor reaction progress in real time during scale-up .
  • Green Chemistry Metrics : Solvent selection guided by E-factors (waste-to-product ratio); e.g., replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Methodological Tables

Table 1: Common Synthetic Routes and Yields

StepReaction TypeKey Reagents/ConditionsYield (%)Reference
1Pyridazine functionalizationMorpholine, Pd(OAc)2_2, K2_2CO3_3, DMF, 100°C65–78
2Benzamide coupling4-Methylbenzoyl chloride, NEt3_3, CH2_2Cl2_282–90

Table 2: Key Physicochemical Properties

PropertyValue/MethodReference
LogP (lipophilicity)3.2 ± 0.2 (HPLC)
Aqueous Solubility (pH 7)12 µM (shake-flask UV/Vis)
Thermal StabilityDecomposition >250°C (TGA)

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